N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine
Description
N-((1H-Indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core partially saturated at positions 4,5,6,5.
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-2-4-16-15(3-1)12(11-18-16)10-17-13-6-8-20-14(9-13)5-7-19-20/h1-5,7,11,13,17-18H,6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCKJQNMSZFQLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to inhibittubulin polymerization , suggesting that this compound might also target tubulin or related proteins.
Mode of Action
This process is crucial for cell division, and its inhibition can lead to cell cycle arrest and apoptosis.
Biochemical Pathways
The compound likely affects the microtubule dynamics within the cell by inhibiting tubulin polymerization. Microtubules are essential components of the cell’s cytoskeleton and are crucial for various cellular processes, including maintenance of cell shape, intracellular transport, and cell division.
Result of Action
Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis . This is because microtubules, the polymers of tubulin, are essential for mitosis. When their formation is inhibited, the cell cannot properly divide, leading to cell death.
Biological Activity
N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine is a complex organic compound that combines an indole moiety with a tetrahydro-pyrazolo framework. This unique structure suggests a potential for significant biological activity, particularly in the realms of medicinal chemistry and drug discovery.
Structural Characteristics
The compound features:
- Indole Group : Known for its interactions with various biological receptors and enzymes, making it a key structure in many bioactive compounds.
- Pyrazolo Ring : Associated with diverse pharmacological activities such as anticonvulsant and anti-inflammatory effects.
- Pyridinopyrazole Scaffold : Potentially targets specific protein kinases involved in critical cellular processes.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds structurally related to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:
- HeLa Cells : IC50 values indicate effective inhibition of cell growth.
- MCF-7 and HT-29 Cells : Similar trends observed with notable potency in inducing apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | HeLa | 0.52 |
| 7d | MCF-7 | 0.34 |
| 7d | HT-29 | 0.86 |
2. Anti-inflammatory Activity
The pyrazole component is known for its anti-inflammatory properties. Several derivatives have been shown to inhibit cyclooxygenase (COX) enzymes effectively:
- Selectivity Index : Some pyrazole derivatives exhibit superior selectivity towards COX-2 compared to traditional NSAIDs like celecoxib.
3. Antimicrobial Activity
Research has indicated that compounds similar to this compound possess antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Effective against both sensitive and multidrug-resistant bacterial strains.
Mechanistic Studies
Mechanistic studies reveal that the compound may induce apoptosis through various pathways:
- Cell Cycle Arrest : Induction of G2/M phase arrest.
- Tubulin Polymerization Inhibition : Similar mechanisms to colchicine suggest potential as a tubulin polymerization inhibitor.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds:
- Synthesis of Indole-Pyrazole Derivatives : Various methods have been employed to synthesize derivatives that exhibit enhanced biological activity.
- Structure–Activity Relationship (SAR) : Understanding how structural modifications impact biological activity has been crucial in optimizing these compounds for therapeutic use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Scaffold Variations
The compound shares a tetrahydropyrazolo[1,5-a]pyridine core with derivatives such as:
- 5-(4-Ethylphenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (): This analog replaces the indole methyl group with a trifluoromethyl and methoxybenzyl carboxamide, enhancing lipophilicity and metabolic stability .
- Pyraclonil (1-(3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbonitrile; ): Features a chloro-substituted pyrazolo-pyridine core and a propargylamino group, optimized for herbicidal activity .
*THP: Tetrahydropyrazolo
Substituent Effects on Activity
- Indole vs. Aromatic Substitutions : The indole group in the target compound may enhance CNS permeability compared to phenyl or morpholine substituents in analogs like N-[2-(4-Morpholinyl)ethyl]-5-propyl-6-{[2′-(2H-tetrazol-5-yl)-4-biphenylyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine (), which prioritizes solubility for renal targets .
- Amine Functionalization : The primary amine in the target compound contrasts with secondary or tertiary amines in derivatives such as N,N-diethyl-7-propyl-6-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl][1,2,4]triazolo[1,5-a]pyrimidin-5-amine (), where N-ethyl groups improve metabolic stability .
Key Comparative Findings
Structural Flexibility : The tetrahydropyrazolo core accommodates diverse substituents, enabling tailored physicochemical properties (e.g., logP, solubility) .
Bioactivity Correlation : Electron-withdrawing groups (e.g., trifluoromethyl) enhance target affinity, while bulky substituents (e.g., indole) may improve blood-brain barrier penetration .
Synthetic Challenges : Stereoselective synthesis (e.g., diastereomer control in ) remains a hurdle for chiral analogs .
Preparation Methods
Stork Enamine Synthesis
A regioselective route (Fig. 1A) begins with N-Boc piperidin-4-one (13 ) reacting with ethyl 2-chloro-2-oxoacetate to form a 1,3-diketone intermediate (10 ) in 85% yield. Subsequent reflux with methylhydrazine generates pyrazole 7 exclusively, confirmed via X-ray crystallography. Reduction of 7 with sodium borohydride yields the tetrahydropyrazolo[1,5-a]pyridine scaffold. This method ensures >90% regioselectivity, critical for downstream functionalization.
SNAr-Based Cyclization
An alternative employs 2-chloro-3-nitropyridines (C ) undergoing nucleophilic aromatic substitution (SNAr) with hydrazones (A ) (Fig. 1B). The Japp–Klingemann reaction forms hydrazones via azo-coupling, followed by deacylation and cyclization. For example, ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5a ) is synthesized in 72% yield using DABCO as a base. While optimized for pyrazolo[4,3-b]pyridines, this method’s regiochemical control is adaptable to related cores.
Integrated Strategies: Combining Core and Indole Synthesis
Sequential SNAr and Reductive Amination
A modular approach (Fig. 3) involves:
One-Pot Heterocyclization
Boiling N-arylitaconimides with 5-aminopyrazoles in isopropyl alcohol/acetic acid selectively yields pyrazolo[1,5-a]pyrimidines. Adapting this to indole-containing substrates, the reaction forms the target compound in one pot (55% yield), though competing pyrazolo[3,4-b]pyridine formation requires careful substituent tuning.
Mechanistic and Optimization Insights
Regiochemical Control
The Stork enamine method avoids regioisomer formation due to steric and electronic effects directing methylhydrazine attack exclusively at the less hindered ketone. In contrast, Japp–Klingemann reactions require base selection (e.g., DABCO) to suppress acetyl migration side reactions.
Yield Optimization
- Temperature : Pyrazole cyclization proceeds optimally at 80–100°C.
- Catalysts : Acetic acid/sodium acetate accelerates condensation, while DABCO enhances SNAr efficiency.
- Solvents : Isopropyl alcohol minimizes byproducts in one-pot syntheses.
Comparative Analysis of Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
